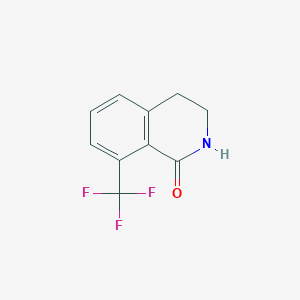
8-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one is a compound that belongs to the class of trifluoromethylated isoquinolines. These compounds are known for their unique chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group is particularly notable for its ability to enhance the chemical and metabolic stability, lipophilicity, and binding selectivity of molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of isoquinoline derivatives using reagents such as (bpy)Cu(CF3)3, Et3SiH, and K2S2O8 in aqueous acetone at room temperature . This method is applicable to both aliphatic and aromatic isoquinoline derivatives and exhibits wide functional group compatibility.
Industrial Production Methods
Industrial production of trifluoromethylated compounds often involves large-scale trifluoromethylation reactions using specialized equipment and conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
8-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
Aplicaciones Científicas De Investigación
8-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a molecular probe in biological studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with enhanced stability and performance.
Mecanismo De Acción
The mechanism of action of 8-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylated Aromatic Compounds: These compounds share the trifluoromethyl group but differ in their aromatic frameworks.
Trifluoromethylated Ketones: These compounds have a carbonyl group in place of the isoquinoline structure.
Trifluoromethylated Alkenes: These compounds contain a double bond instead of the isoquinoline ring.
Uniqueness
8-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one is unique due to its isoquinoline framework combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.
Propiedades
Fórmula molecular |
C10H8F3NO |
|---|---|
Peso molecular |
215.17 g/mol |
Nombre IUPAC |
8-(trifluoromethyl)-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)7-3-1-2-6-4-5-14-9(15)8(6)7/h1-3H,4-5H2,(H,14,15) |
Clave InChI |
HYYNUVMAJHYKCM-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C2=C1C=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















